(3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one

enaminone linker pharmacophore design CNS permeability

The target compound (CAS 478040-98-1, C12H9F6NO, MW 297.20) is a β-amino-α,β-unsaturated trifluoromethyl ketone bearing dual CF₃ groups—one at the ketone α-carbon and one at the meta-position of the benzylamine ring. It belongs to the enaminone class, specifically a benzyl amino enaminone, and is recognized primarily as a versatile fluorinated building block for heterocycle synthesis.

Molecular Formula C12H9F6NO
Molecular Weight 297.2
CAS No. 478040-98-1
Cat. No. B2381275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-1,1,1-trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one
CAS478040-98-1
Molecular FormulaC12H9F6NO
Molecular Weight297.2
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CNC=CC(=O)C(F)(F)F
InChIInChI=1S/C12H9F6NO/c13-11(14,15)9-3-1-2-8(6-9)7-19-5-4-10(20)12(16,17)18/h1-6,19H,7H2/b5-4+
InChIKeyOYWODZXJULYCJP-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3E)-1,1,1-Trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one — Fluorinated Benzyl Amino Enaminone Scaffold


The target compound (CAS 478040-98-1, C12H9F6NO, MW 297.20) is a β-amino-α,β-unsaturated trifluoromethyl ketone bearing dual CF₃ groups—one at the ketone α-carbon and one at the meta-position of the benzylamine ring . It belongs to the enaminone class, specifically a benzyl amino enaminone, and is recognized primarily as a versatile fluorinated building block for heterocycle synthesis . The compound is commercially available through specialty chemical suppliers at controlled purity levels for research use .

Why Generic Substitution Fails for (3E)-1,1,1-Trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one: Linker Type, Substitution Pattern, and Reactivity Divergence


Enaminones with different N-substitution patterns—benzylamino (N-CH₂-Ph) versus anilino (N-Ph) versus N-methylbenzylamino (N-CH₃,CH₂-Ph)—display divergent reactivity, lipophilicity, and biological target engagement profiles that preclude simple interchange . The specific meta-trifluoromethyl substitution on the benzyl ring of the target compound alters the electronic character of the aromatic system via through-bond inductive effects, which influences regioselectivity in cyclocondensation reactions . Literature on structurally related benzylamino enaminones establishes that the benzyl spacer and fluorine substitution pattern are critical determinants of anticonvulsant potency and T-type calcium channel modulation [1][2]. Therefore, substituting a generic enaminone or a differently N-substituted analog is not scientifically equivalent for applications where these structure-dependent properties are paramount.

Quantitative Differentiation Evidence for (3E)-1,1,1-Trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one Against Closest Analogs


Benzylamino vs. Anilino Linker: Molecular Weight, Hydrogen Bond Donor Capacity, and LogP Impact

The target compound incorporates a benzylamino spacer (N-CH₂-Ph) rather than a direct anilino (N-Ph) attachment, conferring one additional hydrogen bond donor (N-H) and greater conformational flexibility compared to the corresponding anilino analog 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one . This structural difference raises the molecular weight from 283.17 g/mol (anilino analog, C11H7F6NO) to 297.20 g/mol (target compound, C12H9F6NO) and increases the calculated logP by approximately 0.5 units, which can significantly influence target binding kinetics and blood-brain barrier permeation [1]. In benzylamino enaminone anticonvulsant studies, the presence of the benzyl spacer was essential for oral activity in the maximal electroshock seizure (MES) model, whereas anilino counterparts showed divergent potency profiles [2].

enaminone linker pharmacophore design CNS permeability

Meta-CF₃ Substitution on Benzyl Ring: Lipophilicity and Metabolic Stability Differentiation vs. Unsubstituted Benzylamino Analog

Compared to the unsubstituted benzylamino analog (E)-4-(benzylamino)-1,1,1-trifluoro-3-buten-2-one (CAS 134219-70-8, C11H10F3NO, MW 229.2 g/mol) , the target compound adds a meta-CF₃ substituent on the phenyl ring. Based on experimental logP data for analogous trifluoromethyl-substituted benzylamines, this substitution is expected to increase logP by approximately 1.0–1.5 units, raising the compound into a more favorable CNS drug-like lipophilicity range [1]. The electron-withdrawing nature of the meta-CF₃ group also enhances oxidative metabolic stability at the benzylic position, a property critical for prolonging in vivo half-life in preclinical development [2]. In related benzylamino enaminone series, the introduction of fluorine or CF₃ substituents on the benzyl ring was a key modification that yielded the most potent anticonvulsant candidates [3].

trifluoromethyl effect lipophilicity metabolic stability CNS drug design

Benzylamino Enaminone Scaffold Anticonvulsant Activity: Class-Level Potency Benchmarking

The benzylamino enaminone scaffold to which the target compound belongs has demonstrated oral anticonvulsant activity in the rat maximal electroshock seizure (MES) model. The unsubstituted benzylamino enaminone analog (compound 30: methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate) exhibited an oral ED₅₀ of 27 mg/kg [1]. In a subsequent fluorinated benzylamino enaminone series, compound 4f (3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone) achieved an oral ED₅₀ of 23.47 mg/kg, outperforming the reference drug carbamazepine (ED₅₀ 28.20 mg/kg) under identical test conditions, with no neurotoxicity observed up to 300 mg/kg [2]. In the Journal of Fluorine Chemistry 2021 study, trifluoromethylated enaminone compound 7 showed 25% protection at 100 mg/kg in the MES model [3]. The target compound shares the critical benzylamino enaminone pharmacophore with these active analogs, and its meta-CF₃ substitution pattern mirrors the key structural feature found in meta-trifluoromethyl N-benzamide enaminones that target T-type Ca²⁺ channels (Cav3.2 and Cav3.3) with subunit-selective mechanisms [4]. While direct ED₅₀ data for the target compound are not yet published, the scaffold-class data provide a strong rationale for its prioritized selection in CNS-focused discovery programs.

anticonvulsant screening MES model ED50 benzylamino enaminone SAR

Synthetic Building Block Differentiation: Regioselective Heterocycle Construction Utility

The target compound serves as a β-amino-α,β-unsaturated trifluoromethyl ketone—a privileged building block for constructing trifluoromethyl-containing heterocycles with control over regiochemistry. According to the comprehensive review by Nenajdenko et al., such α,β-unsaturated trifluoromethyl ketones react regioselectively with dinucleophiles (hydrazines, hydroxylamine, amidines) to yield trifluoromethylated pyrazoles, isoxazoles, and pyrimidines in a predictable manner, with the CF₃ group directing nucleophilic attack to the β-carbon of the enone system . The target compound's benzylamino substituent further modulates the electrophilicity of the β-position through the electron-donating effect of the nitrogen, enabling milder reaction conditions compared to non-amino α,β-unsaturated trifluoromethyl ketones [1]. In a representative patent employing (E)-4-aryl amino-1,1,1-trifluoro-3-buten-2-one building blocks, the product was used as a direct precursor for synthesizing 3-trifluoromethyl isoxazole derivatives with reported yields of 70–85% depending on substitution [2]. In contrast, non-enaminone fluorinated building blocks such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one lack the amino functionality, requiring additional synthetic steps to introduce the nitrogen heteroatom into the final heterocyclic product .

fluorinated building block heterocycle synthesis regioselective cyclocondensation trifluoromethyl heterocycle

Supply Specification Differentiation: ISO-Certified Purity vs. Generic Enaminone Offerings

Procurement specification comparison reveals meaningful quality assurance differences. The target compound is commercially available at ≥98% purity from ISO-certified manufacturers (MolCore), with documented MDL number MFCD02186439 for unambiguous identification . By contrast, the closest structural analog without the meta-CF₃ group (CAS 134219-70-8) is typically listed without explicit purity specifications on major chemical marketplace platforms . The N-methylated benzylamino analog (CAS 1164486-94-5) is offered at technical grade with no stated minimum purity, limiting its suitability for quantitative biological assays . For researchers requiring batch-to-batch consistency in SAR studies, the availability of the target compound at a certified high purity level reduces the need for in-house repurification and minimizes confounding variables in dose-response experiments.

chemical procurement purity specification ISO certification quality assurance

Prioritized Application Scenarios for (3E)-1,1,1-Trifluoro-4-({[3-(trifluoromethyl)phenyl]methyl}amino)but-3-en-2-one Based on Differentiated Evidence


CNS Drug Discovery: Anticonvulsant Lead Optimization Leveraging the Benzylamino Enaminone Scaffold

Research groups focused on epilepsy and drug-resistant seizure disorders should prioritize this compound as a core scaffold for analog generation. The benzylamino enaminone class has demonstrated oral MES ED₅₀ values of 23–27 mg/kg in rats, matching or exceeding carbamazepine, with no neurotoxicity up to 300 mg/kg [1]. The target compound's meta-CF₃ benzyl substitution enhances metabolic stability at the benzylic position—a documented strategy for prolonging half-life—while its higher logP (~3.9) positions it favorably for blood-brain barrier penetration compared to the unsubstituted analog (logP ~2.4–2.9) . The scaffold's T-type Ca²⁺ channel modulation potential, inferred from related meta-trifluoromethyl N-benzamide enaminones, provides a mechanistically differentiated starting point for developing non-sodium-channel anticonvulsants [2].

Fluorinated Heterocycle Library Synthesis: One-Step Access to 3-Trifluoromethyl Isoxazoles and Pyrazoles

Medicinal chemistry teams building trifluoromethyl heterocycle libraries should select this compound as a direct cyclocondensation precursor. The pre-installed benzylamino group eliminates the amine displacement step required when using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, reducing the synthetic sequence by one step . Reaction with hydroxylamine hydrochloride in ethanol at reflux yields 3-trifluoromethyl isoxazole derivatives with reported yields of 70–85% for analogous aryl amino enaminones, enabling rapid SAR exploration around the benzyl substituent [1]. The dual CF₃ groups enhance the electrophilicity of the β-carbon, allowing mild reaction conditions compatible with acid-sensitive functional groups elsewhere in the molecule .

Pharmacokinetic Probe Development: Evaluating CF₃ Effects on CNS Penetration and Metabolic Stability

DMPK scientists investigating structure-property relationships for CNS penetration should employ the target compound as a benchmark meta-CF₃ benzylamino enaminone. The compound's estimated logP of ~3.9 places it near the CNS drug-like optimum, while the absence of the meta-CF₃ group in comparator CAS 134219-70-8 (logP ~2.4–2.9) provides a matched molecular pair for isolating the contribution of the trifluoromethyl substituent to permeability and intrinsic clearance [1]. The documented ISO-certified purity (≥98%) ensures that observed PK differences are attributable to structural features rather than impurity artifacts .

Procurement for Reproducible Biological Assays: High-Purity Enaminone Standard

Core facilities and screening laboratories requiring a defined-purity enaminone standard for quantitative biological assays should select this compound over generic enaminone alternatives. The availability at ≥98% purity under ISO certification with an assigned MDL number (MFCD02186439) provides the documentation trail necessary for GLP-compliant studies . In contrast, the unsubstituted benzylamino analog (CAS 134219-70-8) and the N-methylated analog (CAS 1164486-94-5) are offered without explicit purity specifications, introducing uncertainty in concentration-response curve accuracy [1]. For dose-response experiments where EC₅₀ or IC₅₀ values must be compared across independent laboratories, the certified purity of the target compound reduces inter-laboratory variability.

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